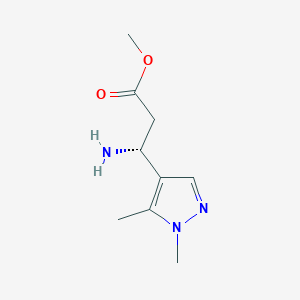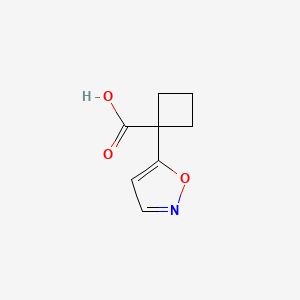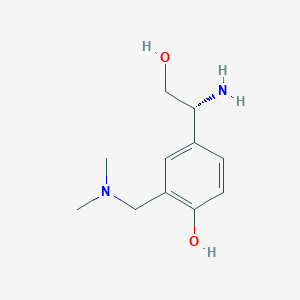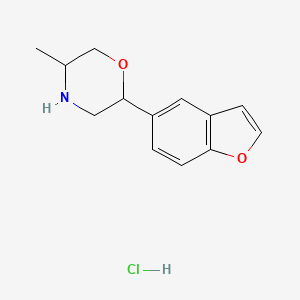
Piperidine-3,3-diyldimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-3,3-diyldimethanol is a chemical compound characterized by a piperidine ring substituted with two hydroxymethyl groups at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperidine-3,3-diyldimethanol can be synthesized through several methods. One common approach involves the reduction of piperidine-3,3-dicarboxylic acid or its derivatives. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic hydrogenation of piperidine derivatives. This method is preferred due to its scalability and efficiency. The reaction typically occurs in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine-3,3-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form piperidine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Piperidine-3,3-dicarboxylic acid or piperidine-3,3-dialdehyde.
Reduction: Various piperidine derivatives depending on the reducing agent used.
Substitution: Ethers or esters of this compound.
Applications De Recherche Scientifique
Piperidine-3,3-diyldimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of piperidine-3,3-diyldimethanol largely depends on its functional groups and the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl groups can form hydrogen bonds or participate in other interactions, influencing the compound’s behavior and efficacy .
Comparaison Avec Des Composés Similaires
Piperidine-3,3-diyldimethanol can be compared with other piperidine derivatives, such as:
Piperidine-3,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of hydroxymethyl groups.
Piperidine-3,3-dialdehyde: An oxidized form with aldehyde groups.
Piperidine-3,3-dimethylamine: A derivative with methyl groups replacing the hydroxymethyl groups.
Uniqueness: this compound’s unique feature is the presence of two hydroxymethyl groups, which provide versatility in chemical reactions and potential for forming hydrogen bonds, making it valuable in various applications .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-5-7(6-10)2-1-3-8-4-7/h8-10H,1-6H2 |
Clé InChI |
HTTBCEVOEMVRBI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)



![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)

![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)


aminehydrochloride](/img/structure/B13545525.png)
